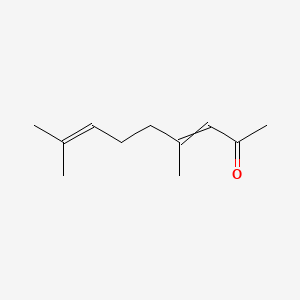

4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Description

Properties

CAS No. |

27539-94-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4,8-dimethylnona-3,7-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3 |

InChI Key |

QAFYGHBGWCPRCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation with Aluminum Alkoxides

A preferred industrial-scale process employs aluminum triisopropoxide as a catalyst in the presence of a hydrogen acceptor. The reaction proceeds via the Meerwein-Ponndorf-Verley (MPV) reduction mechanism, reversed to favor oxidation. Alpha-alkyl-substituted cinnamaldehyde derivatives, such as alpha-amyl or alpha-hexylcinnamaldehyde, serve as optimal hydrogen acceptors due to their compatibility with distillation protocols.

Reaction Conditions:

-

Catalyst: Aluminum triisopropoxide (1–5 mol%)

-

Temperature: 60–120°C (reflux conditions)

-

Yield: 75–90% (isolated after fractional distillation)

This method is notable for its operational simplicity and scalability. The use of alpha-alkyl cinnamaldehydes ensures minimal side-product formation, as the hydrogen acceptor and product exhibit distinct boiling points, facilitating separation.

Traditional Oxidizing Agents

Early synthetic routes relied on stoichiometric oxidants like chromium trioxide (CrO₃) or activated manganese dioxide (MnO₂). While effective, these reagents generate toxic byproducts and require meticulous pH control. For example, CrO₃-mediated oxidation under acidic conditions (pH 3–5) achieves ~70% yield but necessitates extensive waste treatment.

Grignard Reaction from Citral

Citral, a naturally occurring terpenoid aldehyde, serves as a key precursor in this pathway. The synthesis involves a two-step sequence: (1) Grignard addition to citral, followed by (2) oxidation of the resultant alcohol.

Synthesis of 4,8-Dimethyl-3,7-Nonadien-2-ol

Citral reacts with methylmagnesium chloride (MeMgCl) in anhydrous ether or tetrahydrofuran (THF) to form 4,8-dimethyl-3,7-nonadien-2-ol. This step proceeds via nucleophilic addition of the Grignard reagent to the aldehyde group, yielding a secondary alcohol intermediate.

Reaction Conditions:

-

Solvent: Dry ether or THF

-

Temperature: 0–25°C (slow addition to control exotherm)

-

Yield: 80–85% (after aqueous workup)

Oxidation to the Ketone

The alcohol intermediate undergoes oxidation using the catalytic MPV method described in Section 1.1. Alternative oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) may also be employed, though they are less cost-effective for industrial applications.

Aldol Condensation Pathways

Aldol condensation offers a direct route to 4,8-dimethyl-3,7-nonadien-2-one by coupling smaller carbonyl fragments. While less commonly reported, this method is theoretically viable using β-keto esters or α,β-unsaturated ketones as starting materials.

Base-Catalyzed Condensation

A hypothetical pathway involves the condensation of methyl vinyl ketone with a prenyl aldehyde derivative under basic conditions (e.g., NaOH or KOH). The reaction would proceed via enolate formation, followed by nucleophilic attack and dehydration to install the conjugated dienone system.

Challenges:

-

Regioselectivity: Competing aldol adducts may form due to multiple reactive sites.

-

Stereochemical Control: The E/Z configuration of the double bonds requires careful optimization.

Nickel-Catalyzed Hydroboration-Oxidation

A novel approach from recent literature involves nickel-catalyzed hydroboration of 1,3-dienes, followed by oxidation to allylic alcohols. While primarily used to synthesize 4,8-dimethyl-3,7-nonadien-2-ol, this method highlights the potential for tandem oxidation-hydroboration strategies to access the ketone directly.

Reaction Overview:

-

Hydroboration: 1,3-Dienes react with pinacolborane (HBpin) in the presence of Ni(cod)₂ and phosphine ligands (e.g., PCy₃).

-

Oxidation: Subsequent treatment with buffered hydrogen peroxide (H₂O₂/NaOH) yields the alcohol, which is further oxidized to the ketone.

Conditions and Yields:

| Step | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Hydroboration | Ni(cod)₂/PCy₃ | 25–60°C | 56–89 |

| Oxidation | H₂O₂/NaOH | 0–25°C | 75–90 |

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Oxidation (MPV) | High yield, low toxicity, scalable | Requires specialized catalysts | Industrial |

| Grignard + Oxidation | Uses renewable citral feedstock | Multi-step, moderate atom economy | Pilot-scale |

| Aldol Condensation | Theoretically direct | Poor regioselectivity, unoptimized | Laboratory |

| Ni-Catalyzed Hydroboration | Stereocontrol, modular | Costly ligands, multi-step oxidation | Research |

Chemical Reactions Analysis

Types of Reactions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Flavoring Agent

4,8-Dimethyl-3,7-nonadien-2-one is primarily utilized as a flavoring agent in food products due to its pleasant aroma. It is recognized for its ability to enhance the sensory profile of various food items. The European Food Safety Authority (EFSA) has evaluated its safety and established that it poses no genotoxicity concerns at estimated levels of intake in flavoring substances .

Table 1: Estimated Intake Levels of 4,8-Dimethyl-3,7-nonadien-2-one

| Region | Estimated Intake (μg/capita/day) |

|---|---|

| EU | 3.0 |

| USA | 19 |

Fragrance Industry

In the fragrance industry , 4,8-dimethyl-3,7-nonadien-2-one serves as a key ingredient in perfume compositions. Its unique olfactory properties allow it to be used effectively in various cosmetic products, including lotions, creams, and deodorants. The compound not only contributes to the scent but also enhances the stability and color retention of the formulations .

Case Study: Perfume Composition

Research has shown that formulations containing 4,8-dimethyl-3,7-nonadien-2-one exhibit improved stability compared to those using other similar fragrances like citronellal or citral. This stability is crucial for maintaining product quality over time .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 4,8-dimethyl-3,7-nonadien-2-one. It has been observed to interact with microbial cell membranes, leading to cell lysis and making it a potential candidate for natural preservatives in food products . This capability supports its application in food preservation and as a therapeutic agent against bacterial infections.

Sensory Perception Research

Research into sensory perception indicates that 4,8-dimethyl-3,7-nonadien-2-one interacts with specific olfactory receptors. This interaction may provide health benefits beyond its aromatic qualities. The compound's sensory profile is often described as fruity or floral, contributing to its appeal in both culinary and cosmetic applications .

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-3,7-NONADIEN-2-ONE involves its interaction with molecular targets through its reactive double bonds and carbonyl group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s reactivity allows it to participate in cyclization reactions, forming complex cyclic structures under specific conditions .

Comparison with Similar Compounds

(a) 4,8-Dimethyl-3,7-Nonadien-2-ol

- Structure : The alcohol analog replaces the ketone group with a hydroxyl (-OH) moiety.

- Properties : Expected higher polarity (lower LogP) and water solubility compared to the ketone.

- Applications : Used as a perfume ingredient (), suggesting a distinct odor profile influenced by the hydroxyl group.

- Regulatory Status: Not listed in FEMA GRAS, indicating narrower regulatory acceptance than 4,8-dimethyl-3,7-nonadien-2-one .

(b) 3,8-Dimethyl-3,5,7-octatriene-1,10-dialdehyde

- Structure : A dialdehyde with conjugated double bonds.

- Synthesis: Produced via cyclohexane-mediated reactions from phosphate and methoxybutanone precursors ().

- Its aldehyde groups may confer higher reactivity and volatility compared to the ketone .

Functional Analogs (FEMA GRAS Compounds)

| Compound | FEMA No. | Functional Group | Key Differences |

|---|---|---|---|

| 3-Decanone | 3966 | Ketone | Longer carbon chain (C10), higher LogP (~4.5), used for waxy/fruity notes. |

| (Z)-4-Decenyl Acetate | 3967 | Ester | Ester group enhances fruity/floral aroma; higher polarity. |

| Diisopropyl Trisulfide | 3968 | Sulfide | Sulfur-containing, imparts garlic/onion notes; distinct from ketones. |

Key Findings :

- Ketones vs. Alcohols/Aldehydes: Ketones like 4,8-dimethyl-3,7-nonadien-2-one exhibit balanced volatility and stability, making them preferable in heat-processed foods. Alcohols and aldehydes may degrade faster under similar conditions.

- Regulatory Divergence: Only 4,8-dimethyl-3,7-nonadien-2-one holds FEMA GRAS status among its analogs, underscoring its validated safety in consumables .

Q & A

Basic Research: What are the primary synthetic routes for 4,8-dimethyl-3,7-nonadien-2-one, and how can oxidation states be controlled during synthesis?

The synthesis of 4,8-dimethyl-3,7-nonadien-2-one typically involves the oxidation of its alcohol analog, 4,8-dimethyl-3,7-nonadien-2-ol, as indicated in fragrance-related patents . Key methodologies include:

- Catalytic oxidation : Using transition metal catalysts (e.g., MnO₂ or CrO₃) under controlled temperatures (20–60°C) to avoid over-oxidation.

- Enzymatic oxidation : Lipases or alcohol dehydrogenases for stereoselective conversion, preserving the diene structure.

- Solvent selection : Polar aprotic solvents (e.g., acetone) stabilize intermediates and reduce side reactions.

Control of oxidation states requires precise monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to halt reactions at the ketone stage.

Basic Research: What spectroscopic techniques are most effective for characterizing 4,8-dimethyl-3,7-nonadien-2-one, and how are spectral contradictions resolved?

Core techniques include:

- ¹H/¹³C-NMR : Identifies olefinic protons (δ 5.1–5.8 ppm) and carbonyl groups (δ 200–210 ppm). Discrepancies in splitting patterns may arise from stereoisomerism; NOESY or COSY experiments clarify spatial arrangements .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of methyl groups).

- IR spectroscopy : Strong absorbance near 1700 cm⁻¹ confirms the ketone group.

Contradictions between experimental and calculated spectra (e.g., XLogP3 vs. observed polarity) are resolved using computational tools like DFT to model electronic environments .

Advanced Research: How can researchers address discrepancies in bioactivity data for 4,8-dimethyl-3,7-nonadien-2-one derivatives across studies?

Derivatives like 4-(4,8-dimethyl-3,7-nonadienyl)pyridine (C₁₆H₂₃N) exhibit varied bioactivity due to:

- Stereochemical variations : E/Z isomerism in the diene moiety alters receptor binding. Chiral HPLC or circular dichroism (CD) can isolate and characterize isomers .

- Solvent effects : Polar solvents may stabilize certain conformers. Molecular dynamics simulations predict solvent-dependent conformational changes.

- Assay conditions : Differences in cell lines or enzyme sources (e.g., human vs. murine receptors) require standardization via positive controls and dose-response validation.

Advanced Research: What strategies optimize the stability of 4,8-dimethyl-3,7-nonadien-2-one in long-term storage for experimental use?

- Temperature control : Storage at –20°C under nitrogen minimizes autoxidation of the conjugated diene system.

- Light protection : Amber vials prevent UV-induced [4+2] cycloaddition or ketone photodegradation.

- Additives : Antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) mitigate metal-catalyzed degradation. Stability is monitored via GC-MS every 3–6 months .

Advanced Research: How can computational modeling predict the environmental fate of 4,8-dimethyl-3,7-nonadien-2-one, and what experimental validation is required?

- QSPR models : Predict biodegradability (e.g., EPI Suite) using parameters like octanol-water partition coefficient (LogP ≈ 3.0) and molecular weight (166.26 g/mol) .

- Microcosm studies : Aerobic/anaerobic soil slurry tests quantify degradation half-life (t₁/₂). LC-MS/MS tracks metabolite formation (e.g., epoxides or diols).

- Ecotoxicology assays : Daphnia magna or algae growth inhibition tests align with OECD guidelines to assess aquatic toxicity.

Advanced Research: What novel catalytic systems enhance the enantioselective functionalization of 4,8-dimethyl-3,7-nonadien-2-one?

- Organocatalysts : Proline-derived catalysts enable asymmetric aldol additions to the ketone, achieving >90% ee in aprotic solvents.

- Transition metal complexes : Chiral Ru or Ir catalysts mediate hydrogenation of the diene system, preserving stereochemistry.

- Enzyme engineering : Directed evolution of ketoreductases generates enantiopure alcohols from the ketone precursor. Reaction progress is monitored via chiral GC .

Basic Research: What are the key challenges in analyzing trace impurities in 4,8-dimethyl-3,7-nonadien-2-one, and how are they mitigated?

- Impurity profiling : GC-MS with cryogenic trapping detects low-abundance isomers (e.g., 3,7 vs. 4,8 substitution patterns).

- Column selection : High-polarity capillary columns (e.g., DB-WAX) resolve closely eluting contaminants.

- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) validate purity ≥98% .

Advanced Research: How does the compound’s conjugated diene system influence its reactivity in Diels-Alder applications?

The 3,7-nonadien-2-one scaffold acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Key factors:

- Electron density modulation : Electron-withdrawing groups on the dienophile accelerate reaction rates.

- Solvent polarity : Nonpolar solvents (e.g., toluene) favor endo transition states.

- Temperature : Thermal activation (80–120°C) overcomes orbital alignment barriers. Products are characterized via X-ray crystallography to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.